11,17,21-Trihydroxypregn-4-ene-3,20-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,17,21-Trihydroxypregn-4-ene-3,20-dione typically involves the hydroxylation of pregn-4-ene-3,20-dione at the 11, 17, and 21 positions. This can be achieved through various chemical reactions, including the use of specific hydroxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes using specific strains of microorganisms that can introduce hydroxyl groups at the desired positions. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
11,17,21-Trihydroxypregn-4-ene-3,20-dione undergoes several types of chemical reactions, including:
Oxidation: Conversion to 11,17,21-trioxypregn-4-ene-3,20-dione.
Reduction: Formation of 11,17,21-trihydroxypregn-4-ene-3,20-diol.
Substitution: Introduction of various functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: 11,17,21-trioxypregn-4-ene-3,20-dione.
Reduction: 11,17,21-trihydroxypregn-4-ene-3,20-diol.
Substitution: Products with different functional groups at the 11, 17, and 21 positions.
Scientific Research Applications
11,17,21-Trihydroxypregn-4-ene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various corticosteroids.
Biology: Studied for its role in the regulation of stress responses and immune function.
Medicine: Used in the treatment of inflammatory and autoimmune conditions, as well as adrenal insufficiency.
Industry: Employed in the formulation of pharmaceutical products and topical creams.
Mechanism of Action
11,17,21-Trihydroxypregn-4-ene-3,20-dione exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression modulate various physiological processes, including inflammation, immune response, and metabolism .
Comparison with Similar Compounds
Similar Compounds
11,17,21-Trihydroxypregn-4-ene-3,20-dione (Epihydrocortisone): Similar structure but different stereochemistry.
11β,17α,21-Trihydroxypregn-4-ene-3,20-dione (Cortisol): Another naturally occurring corticosteroid with similar functions.
11β,17α,21-Trihydroxypregn-4-ene-3,20-dione (Corticosterone): A precursor to aldosterone with similar anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which confers distinct biological activities and therapeutic applications. Its ability to modulate a wide range of physiological processes makes it a valuable compound in both research and clinical settings .
Biological Activity
11,17,21-Trihydroxypregn-4-ene-3,20-dione, commonly known as hydrocortisone , is a naturally occurring glucocorticoid hormone produced in the adrenal glands. This compound plays a crucial role in various physiological processes, including metabolism, immune response regulation, and inflammation control. Its biological activity is primarily attributed to its anti-inflammatory and immunosuppressive properties.
- Molecular Formula : C21H30O5
- Molecular Weight : 362.46 g/mol
- CAS Number : 50-23-7
Hydrocortisone exerts its biological effects by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression. This interaction results in:
- Inhibition of Pro-inflammatory Cytokines : Hydrocortisone suppresses the expression of cytokines such as IL-6 and IL-3, which are key players in inflammatory responses. The IC50 values for these interactions are approximately 6.7 μM for IL-6 and 21.4 μM for IL-3 .
- Regulation of Immune Function : By modulating immune cell activity, hydrocortisone can reduce the proliferation of lymphocytes and inhibit the function of macrophages, contributing to its immunosuppressive effects.
Biological Activity Overview
The biological activities of hydrocortisone can be summarized as follows:
Activity Type | Description |
---|---|
Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
Immunosuppressive | Diminishes immune response by affecting lymphocyte proliferation. |
Metabolic Effects | Influences glucose metabolism and fat distribution in the body. |
Stress Response Modulation | Plays a role in the body's response to stress through cortisol regulation. |
Clinical Applications
Hydrocortisone is widely used in clinical settings for its therapeutic properties:
- Treatment of Inflammatory Diseases : It is commonly prescribed for conditions such as arthritis, asthma, and inflammatory bowel disease.
- Management of Adrenal Insufficiency : Patients with conditions like Addison's disease benefit from hydrocortisone supplementation.
- Dermatological Uses : Topical formulations are utilized to treat skin conditions like eczema and psoriasis.
Case Studies and Research Findings
Several studies have explored the biological activity and clinical implications of hydrocortisone:
- A study involving patients with congenital adrenal hyperplasia (CAH) demonstrated that elevated levels of 21-deoxycortisol could enhance glucocorticoid activity, potentially explaining lower symptom occurrences in untreated patients .
- Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has successfully quantified hydrocortisone levels in various biological samples, aiding in understanding its pharmacokinetics and dynamics in different populations .
Comparative Analysis with Related Compounds
Hydrocortisone shares structural similarities with other glucocorticoids but exhibits distinct biological activities due to its specific hydroxyl group arrangement:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Hydrocortisone | C21H30O5 | Natural glucocorticoid with significant anti-inflammatory properties. |
Dexamethasone | C22H29F2O5 | Fluorinated derivative with enhanced potency against inflammation. |
11β-Hydroxyprogesterone | C21H30O4 | Lacks the hydroxyl group at position 21; less potent anti-inflammatory effects. |
Properties
IUPAC Name |
11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXADMDTFJGBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73565-87-4 | |
Record name | 73565-87-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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